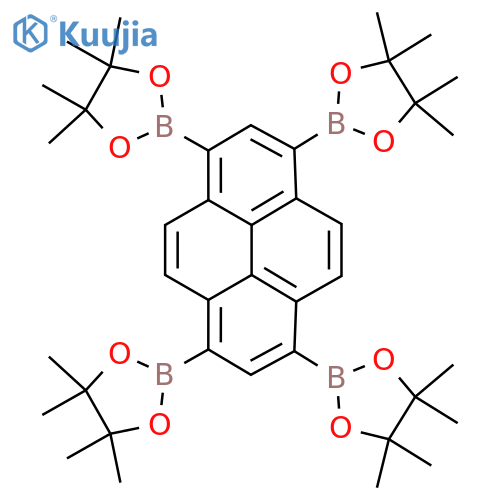

Cas no 1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)

1398053-00-3 structure

商品名:1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 化学的及び物理的性質

名前と識別子

-

- 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene

- BS-47718

- 1,3,6,8-Tetra (Pinacolyl) Pyrene

- 1398053-00-3

- CS-0110388

- Pyrene-1,3,6,8-tetrakis(boronic Acid Pinacol Ester)

- 1,3,6,8-Tetrakis(4,4,5 ,5-tetramethyl- 1,3 ,2-dioxaborolan-2-yl)pyrene

- YSWG681

- 4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane

- MFCD34469727

- doi:10.14272/LVHDPHZXHAGSPT-UHFFFAOYSA-N.1

- SCHEMBL13855203

- E81327

- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

-

- インチ: 1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3

- InChIKey: LVHDPHZXHAGSPT-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=C(B3OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O3)C3C([H])=C([H])C4C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C([H])C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C5C([H])=C([H])C=2C=3C=45)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 706.4190893g/mol

- どういたいしつりょう: 706.4190893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 52

- 回転可能化学結合数: 4

- 複雑さ: 1150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.8

じっけんとくせい

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-250mg |

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |

1398053-00-3 | 97% | 250mg |

¥252.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181028-5g |

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |

1398053-00-3 | 97% | 5g |

¥2910.00 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932802-1g |

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |

1398053-00-3 | 97% | 1g |

¥918.90 | 2022-09-28 | |

| Chemenu | CM562020-1g |

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene |

1398053-00-3 | 97% | 1g |

$*** | 2023-03-30 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-1g |

2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |

1398053-00-3 | 95% | 1g |

¥1100 | 2023-11-08 | |

| Aaron | AR01LSLK-100mg |

1,3,6,8-Tetra (Pinacolyl) Pyrene |

1398053-00-3 | 97% | 100mg |

$12.00 | 2025-02-11 | |

| Aaron | AR01LSLK-10g |

1,3,6,8-Tetra (Pinacolyl) Pyrene |

1398053-00-3 | 97% | 10g |

$602.00 | 2025-02-11 | |

| 1PlusChem | 1P01LSD8-100mg |

1,3,6,8-Tetra (Pinacolyl) Pyrene |

1398053-00-3 | 97% | 100mg |

$12.00 | 2024-06-21 | |

| Aaron | AR01LSLK-1g |

1,3,6,8-Tetra (Pinacolyl) Pyrene |

1398053-00-3 | 97% | 1g |

$112.00 | 2025-02-11 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3803559-5g |

2,2',2'',2'''-(1,3,6,8-Pyrenetetrayl)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] |

1398053-00-3 | 95% | 5g |

¥4000 | 2023-11-08 |

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

1398053-00-3 (1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1398053-00-3)1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

清らかである:99%

はかる:5g

価格 ($):535